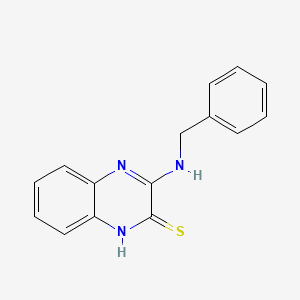
3-Quinoxalinethiol, 2-benzylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinoxalinethiol, 2-benzylamino- is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound 3-Quinoxalinethiol, 2-benzylamino- is characterized by the presence of a quinoxaline ring system substituted with a thiol group at the 3-position and a benzylamino group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinoxalinethiol, 2-benzylamino- typically involves the condensation of 2-benzylaminoaniline with a suitable thiol precursor. One common method is the reaction of 2-benzylaminoaniline with carbon disulfide (CS₂) in the presence of a base, followed by cyclization to form the quinoxaline ring system. The reaction conditions often include the use of a polar solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K₂CO₃) to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Quinoxalinethiol, 2-benzylamino- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinoxalinethiol, 2-benzylamino- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Quinoxalinethiol, 2-benzylamino- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Quinoxalinethiol, 2-benzylamino- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as a kinase inhibitor, where it binds to the active site of kinases and inhibits their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a similar ring structure but lacking the thiol and benzylamino substituents.
2-Benzylaminoquinoxaline: Similar structure but without the thiol group.
3-Quinoxalinethiol: Similar structure but without the benzylamino group.
Uniqueness
3-Quinoxalinethiol, 2-benzylamino- is unique due to the presence of both the thiol and benzylamino groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
73855-47-7 |
|---|---|
Formule moléculaire |
C15H13N3S |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
3-(benzylamino)-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C15H13N3S/c19-15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,17)(H,18,19) |
Clé InChI |
AWDIORUIMLLPTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


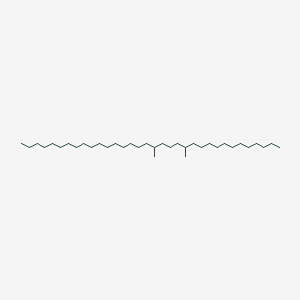

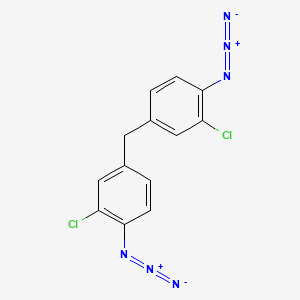
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
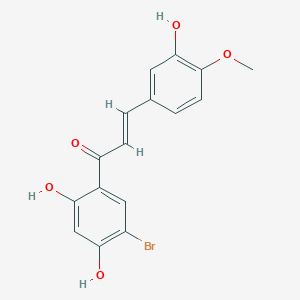
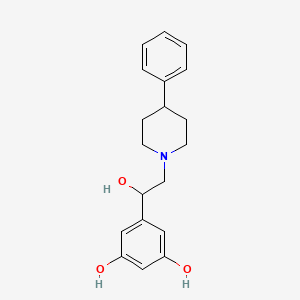
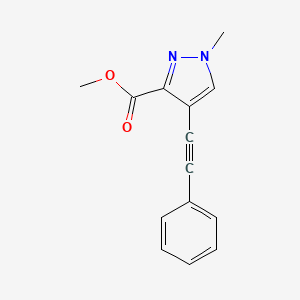
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
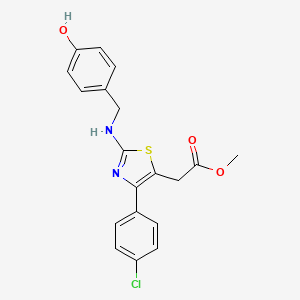


methanone](/img/structure/B14436616.png)
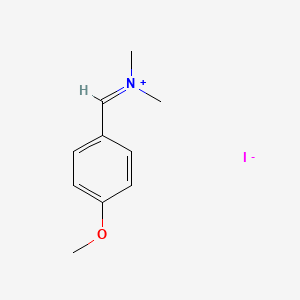
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
